N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester is a protected derivative of the amino acid L-methionine. Its molecular formula is C₄₃H₇₀N₈O₁₂S, with a molecular weight of 923.13 g/mol . The compound features two protective groups:
- N-Terminal Protection: A 1,1-dimethylethoxycarbonyl (Boc) group, which shields the amino group during peptide synthesis.
- C-Terminal Protection: A 1,1-dimethylethyl (tert-butyl) ester group, stabilizing the carboxylic acid moiety against nucleophilic attack.
This derivative is utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions. Methionine’s thioether side chain introduces unique reactivity, particularly susceptibility to oxidation, which necessitates careful handling in synthetic workflows .
Properties
Molecular Formula |
C14H27NO4S |
|---|---|
Molecular Weight |
305.44 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C14H27NO4S/c1-13(2,3)18-11(16)10(8-9-20-7)15-12(17)19-14(4,5)6/h10H,8-9H2,1-7H3,(H,15,17)/t10-/m0/s1 |
InChI Key |
VYVGNSBBEBPWKX-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester typically involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of protein structure and function by protecting specific amino acid residues.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester involves the protection of the amino group of L-methionine. The tert-butoxycarbonyl (Boc) group is introduced to prevent unwanted reactions at the amino site during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Stability and Reactivity
- tert-Butyl vs. Methyl Esters : tert-butyl esters exhibit superior stability under acidic conditions compared to methyl esters, making them preferable for multi-step syntheses . Methyl esters, however, are more readily cleaved under mild basic conditions (e.g., NaOH/MeOH) .
- Amino Acid Side Chains: Methionine’s thioether is prone to oxidation, necessitating inert atmospheres or reducing agents during synthesis. In contrast, serine and cysteine derivatives require protection of hydroxyl and thiol groups, respectively .
Solubility and Handling
- Boc-protected tert-butyl esters (e.g., the target compound) are typically soluble in organic solvents like chloroform, dichloromethane (DCM), and ethyl acetate, but insoluble in polar solvents like water .
- Methyl esters (e.g., Boc-glycine methyl ester) show higher polarity, enhancing solubility in methanol and acetonitrile .
Biological Activity
N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-dimethylethyl ester is a derivative of the essential amino acid L-methionine. This compound has garnered attention due to its potential biological activities and applications in peptide synthesis. The protective group, 1,1-dimethylethoxycarbonyl, enhances the stability and reactivity of the amino acid during synthetic processes.
- Molecular Formula : C₁₄H₂₇NO₄S
- CAS Number : 126686-62-2
- Molecular Weight : 287.43 g/mol
- Density : 1.217 g/cm³
- Boiling Point : 694ºC at 760 mmHg
Antioxidant Properties
As a derivative of L-methionine, this compound may exhibit antioxidant properties. Methionine itself is known to participate in various metabolic processes that are crucial for maintaining cellular redox balance. Research indicates that methionine derivatives can scavenge free radicals and reduce oxidative stress in cells.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes such as farnesyl protein transferase (FPTase). FPTase plays a significant role in post-translational modifications of proteins involved in cell signaling pathways related to cancer progression. By inhibiting this enzyme, this compound may have potential therapeutic applications in cancer treatment .
Role in Peptide Synthesis
The compound is primarily utilized in peptide synthesis due to its ability to protect the amino group during reactions. The protective group can be removed under acidic or basic conditions, allowing for the regeneration of the free amino acid. This property is critical for forming peptide bonds with carboxylic acids or activated esters .
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Peptide Coupling Reactions : The compound reacts with carboxylic acids or activated esters to form peptide bonds.
- Deprotection : Under specific conditions (e.g., treatment with trifluoroacetic acid), the protective group is removed, regenerating free L-methionine.
- Antioxidant Activity : The free amino acid participates in redox reactions that neutralize free radicals.
- Enzyme Interaction : Inhibition of FPTase leads to altered signaling pathways that may affect cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
